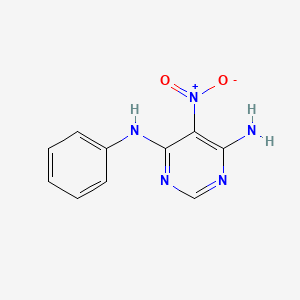
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C10H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Nitration: The introduction of the nitro group into the pyrimidine ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Phenylation: The phenyl group is introduced at the nitrogen atom through a phenylation reaction, which can be achieved using phenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-N-phenylpyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The amino groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-phenylpyrimidine-4,6-diamine: Lacks the nitro group, resulting in different chemical and biological properties.
5-nitropyrimidine-4,6-diamine: Lacks the phenyl group, affecting its hydrophobic interactions and overall activity.
5-nitro-4-N-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic effects.
Uniqueness
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
40816-36-2 |
|---|---|
Formule moléculaire |
C10H9N5O2 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
Clé InChI |
PGVSSDIHLVHLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















